molecular formula C15H8F6O2 B15186103 4-Trifluoromethoxy-2'-trifluoromethylbenzophenone CAS No. 87996-57-4

4-Trifluoromethoxy-2'-trifluoromethylbenzophenone

Cat. No.: B15186103
CAS No.: 87996-57-4
M. Wt: 334.21 g/mol
InChI Key: OBAIXSBKXHICFO-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-2’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C15H8F6O2 It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethoxy-2’-trifluoromethylbenzophenone typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzophenone scaffold. One common method involves the reaction of 4-trifluoromethoxybenzoyl chloride with 2-trifluoromethylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-2’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Trifluoromethoxy-2’-trifluoromethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: Used in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-2’-trifluoromethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethoxybenzophenone
  • 2-Trifluoromethylbenzophenone
  • 4-Trifluoromethylbenzophenone

Uniqueness

4-Trifluoromethoxy-2’-trifluoromethylbenzophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

87996-57-4

Molecular Formula

C15H8F6O2

Molecular Weight

334.21 g/mol

IUPAC Name

[4-(trifluoromethoxy)phenyl]-[2-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H8F6O2/c16-14(17,18)12-4-2-1-3-11(12)13(22)9-5-7-10(8-6-9)23-15(19,20)21/h1-8H

InChI Key

OBAIXSBKXHICFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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